2-(Azetidin-1-yl)ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(azetidin-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c7-5-4-6-2-1-3-6/h7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVZDSUOAJCQVDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40712271 | |

| Record name | 2-(Azetidin-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40712271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67896-18-8 | |

| Record name | 2-(Azetidin-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40712271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(Azetidin-1-yl)ethanol: A Key Building Block for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the Azetidine Scaffold in Medicinal Chemistry

The azetidine motif, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a privileged scaffold in modern drug discovery. Its inherent ring strain and three-dimensional character impart unique conformational rigidity, which can lead to improved metabolic stability, enhanced binding affinity, and favorable physicochemical properties in drug candidates.[1][2] This has led to the incorporation of the azetidine ring into several approved drugs, highlighting its significance in the development of novel therapeutics.[3] 2-(Azetidin-1-yl)ethanol, in particular, serves as a valuable and versatile building block, offering a hydroxyl group for further functionalization and a stable N-substituted azetidine core. This guide provides a comprehensive overview of the primary synthesis pathways for this compound, complete with detailed experimental protocols, mechanistic insights, and characterization data to support researchers in its preparation and application.

Core Synthesis Pathways: A Comparative Analysis

The synthesis of this compound can be approached through several strategic disconnections. The most direct and industrially scalable methods involve the N-alkylation of the parent azetidine ring with a two-carbon electrophile. This section will delve into the two primary pathways: the ring-opening of ethylene oxide and the nucleophilic substitution of 2-haloethanols.

Pathway 1: Ring-Opening of Ethylene Oxide with Azetidine

The reaction of a secondary amine with an epoxide is a classic and efficient method for the synthesis of β-amino alcohols. In the case of this compound, the nucleophilic attack of the azetidine nitrogen on the electrophilic carbon of ethylene oxide leads to the desired product. This reaction is typically carried out in a protic solvent, such as water or an alcohol, which facilitates the protonation of the resulting alkoxide.[4]

Mechanism: The reaction proceeds via an SN2 mechanism. The lone pair of the azetidine nitrogen atom attacks one of the carbon atoms of the ethylene oxide ring, leading to the opening of the strained three-membered ring. A subsequent proton transfer from the solvent quenches the resulting alkoxide to yield the final hydroxyl group.

Diagram of the Ring-Opening of Ethylene Oxide with Azetidine:

Caption: Reaction of azetidine with ethylene oxide.

Advantages:

-

Atom Economy: This pathway is highly atom-economical as all atoms from the reactants are incorporated into the final product.

-

Directness: It is a one-step synthesis from readily available starting materials.

Challenges:

-

Exothermicity: The ring-opening of ethylene oxide is highly exothermic and requires careful temperature control, especially on a large scale.[2]

-

Safety: Ethylene oxide is a toxic and flammable gas, requiring specialized handling procedures.[5]

Pathway 2: Nucleophilic Substitution of 2-Haloethanols with Azetidine

An alternative and often more practical approach in a laboratory setting is the N-alkylation of azetidine with a 2-haloethanol, such as 2-chloroethanol or 2-bromoethanol. This reaction is a standard nucleophilic substitution where the azetidine acts as the nucleophile and the halide is the leaving group. The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed as a byproduct.

Mechanism: This reaction also follows an SN2 pathway. The azetidine nitrogen attacks the carbon atom bearing the halogen, displacing the halide ion. The base present in the reaction mixture then deprotonates the resulting azetidinium salt to yield the free amine product.

Diagram of the Nucleophilic Substitution of 2-Haloethanols with Azetidine:

Caption: N-alkylation of azetidine with 2-haloethanol.

Advantages:

-

Milder Conditions: This method generally employs less hazardous reagents and milder reaction conditions compared to the use of ethylene oxide.

-

Versatility: A variety of 2-haloethanols with different leaving groups can be used.

Challenges:

-

Byproduct Formation: The formation of a salt byproduct requires a purification step.

-

Potential for Quaternization: If the reaction is not carefully controlled, over-alkylation of the product can occur, leading to the formation of a quaternary ammonium salt.

Experimental Protocols

The following protocols are provided as a guide for the synthesis of this compound. Researchers should always perform a thorough risk assessment before conducting any chemical synthesis.

Protocol 1: Synthesis via Ring-Opening of Ethylene Oxide

Materials:

-

Azetidine

-

Ethylene oxide

-

Methanol

-

Round-bottom flask equipped with a magnetic stirrer and a dry ice condenser

-

Ice bath

Procedure:

-

In a well-ventilated fume hood, cool a solution of azetidine in methanol in a round-bottom flask to 0 °C using an ice bath.

-

Slowly bubble gaseous ethylene oxide through the cooled solution. The reaction is exothermic, so the rate of addition should be controlled to maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Once the reaction is complete, remove the excess methanol under reduced pressure.

-

The crude product can be purified by distillation under reduced pressure to afford this compound as a colorless oil.

Protocol 2: Synthesis via Nucleophilic Substitution with 2-Chloroethanol

Materials:

-

Azetidine

-

2-Chloroethanol

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Round-bottom flask equipped with a magnetic stirrer and a reflux condenser

-

Heating mantle

Procedure:

-

To a solution of azetidine in acetonitrile in a round-bottom flask, add potassium carbonate.

-

Add 2-chloroethanol dropwise to the stirred suspension at room temperature.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Wash the filter cake with acetonitrile.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to yield this compound.

Characterization Data

Accurate characterization of the final product is crucial for ensuring its purity and confirming its identity. Below are the expected spectroscopic data for this compound.

Table 1: Spectroscopic Data for this compound

| Technique | Expected Data |

| ¹H NMR | δ (ppm): 3.61 (t, 2H), 3.20 (t, 4H), 2.65 (t, 2H), 2.05 (quint, 2H) |

| ¹³C NMR | δ (ppm): 60.5, 57.8, 54.2, 18.1 |

| Mass Spec (EI) | m/z: 101 (M+), 70, 56 |

Note: NMR chemical shifts are referenced to an internal standard and can vary slightly depending on the solvent used.

Applications in Drug Development

This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The hydroxyl group provides a convenient handle for further chemical modifications, such as esterification, etherification, or conversion to other functional groups. The azetidine nitrogen can also be further functionalized if desired.

While specific examples of marketed drugs directly incorporating the this compound fragment are not prominently documented, its utility as a precursor in the synthesis of pharmaceutical intermediates is significant. For instance, it can be used to introduce the N-hydroxyethyl azetidine moiety into larger scaffolds being investigated for various therapeutic targets. The structural rigidity and polarity imparted by this fragment can be advantageous in optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds.

Conclusion

The synthesis of this compound is achievable through straightforward and scalable chemical transformations. The choice between the ethylene oxide ring-opening and the 2-haloethanol substitution pathways will depend on the available resources, scale of the reaction, and safety considerations. This in-depth guide provides the necessary theoretical background, practical protocols, and characterization data to enable researchers to confidently synthesize and utilize this important building block in their drug discovery and development endeavors. The continued exploration of azetidine-containing molecules is expected to yield novel therapeutic agents, and a thorough understanding of the synthesis of key intermediates like this compound is paramount to advancing this field.

References

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI.[Link]

-

A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. National Institutes of Health.[Link]

-

Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. ResearchGate.[Link]

-

¹H-NMR data for the prepared 2-Azetidinone compounds (4a-j). ResearchGate.[Link]

-

Synthesis and Antibacterial Studies of Azetidin-2-ones Derivatives. AIP Publishing.[Link]

-

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry.[Link]

-

A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. ARKAT USA, Inc.[Link]

-

Synthesis and Characterization of Some 2-Azetidinones and Unexpected Azet-2(1H)-ones. ResearchGate.[Link]

-

Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica.[Link]

-

Addition Reaction of Ethylene Oxide. International Journal of Engineering Research & Technology.[Link]

-

Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A.[Link]

-

Azetidine - NIST WebBook. National Institute of Standards and Technology.[Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin-Madison.[Link]

-

Electronic supplementary information (ESI). Royal Society of Chemistry.[Link]

-

13C-atom chemical shift range -1H-coupled and decoupled 13C-NMR spectra. University of Wisconsin-Madison.[Link]

- 2-azetidinone derivatives and process for their preparation.

- Synthesis of azetidine derivatives.

-

CAS No : 67896-18-8| Chemical Name : this compound. Pharmaffiliates.[Link]

- Azetidine derivatives, compositions and their use.

-

BIOACTIVE AZETIDINONE: A REVIEW. TIJER.[Link]

- Azetidinone compounds and medical use thereof.

-

Ethylene oxide - Wikipedia. Wikipedia.[Link]

-

The sterilizing action of gaseous ethylene oxide; a review. PubMed.[Link]

Sources

An In-depth Technical Guide to the Molecular Structure of 2-(Azetidin-1-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 2-(Azetidin-1-yl)ethanol (CAS No. 67896-18-8). Azetidine-containing compounds are of growing interest in medicinal chemistry due to their unique physicochemical properties that can enhance metabolic stability and introduce three-dimensionality into drug candidates.[1] This document delves into the conformational intricacies of the strained four-membered azetidine ring, the influence of the N-(2-hydroxyethyl) substituent, and a detailed examination of its spectroscopic characteristics. A robust, step-by-step synthesis protocol is also presented, grounded in established chemical principles. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel therapeutics incorporating the azetidine scaffold.

Introduction: The Significance of the Azetidine Moiety

Azetidines, four-membered saturated nitrogen heterocycles, are increasingly recognized as valuable building blocks in medicinal chemistry.[1] The inherent ring strain of approximately 25.4 kcal/mol distinguishes azetidines from their less strained five-membered pyrrolidine counterparts and the more reactive three-membered aziridines.[2] This intermediate reactivity provides a balance of stability for handling and sufficient reactivity for synthetic transformations.[2] The incorporation of an azetidine ring can impart favorable pharmacokinetic properties, including improved metabolic stability and aqueous solubility, while also providing a rigid, three-dimensional scaffold that can enhance binding affinity to biological targets.[1] this compound serves as a fundamental example of an N-substituted azetidine, offering a hydroxyl group for further functionalization.

Molecular Structure and Conformational Analysis

The molecular structure of this compound is characterized by a puckered, non-planar azetidine ring, a consequence of minimizing torsional and angle strain.[3] The C-N-C bond angle within the ring is significantly compressed compared to the ideal tetrahedral angle of 109.5°. This strain dictates the conformational preferences of the ring and its substituents.

The Puckered Azetidine Ring

Unlike the planar cyclopropane, the azetidine ring adopts a puckered conformation to alleviate eclipsing interactions between adjacent hydrogen atoms. This puckering can be described by a dihedral angle between the C2-N1-C4 and C2-C3-C4 planes. The nitrogen atom's lone pair and the attached substituent can occupy either a pseudo-axial or pseudo-equatorial position. The energy barrier for ring inversion is relatively low, leading to a dynamic equilibrium between different puckered conformations.

Influence of the N-(2-hydroxyethyl) Substituent

The N-(2-hydroxyethyl) substituent in this compound is expected to influence the conformational equilibrium of the azetidine ring. The substituent can adopt various orientations relative to the ring, with steric and electronic factors playing a crucial role. The most stable conformation will likely position the bulky hydroxyethyl group in a pseudo-equatorial orientation to minimize steric hindrance with the ring's protons. Intramolecular hydrogen bonding between the hydroxyl group and the nitrogen lone pair is also a possibility, which could further stabilize certain conformations.

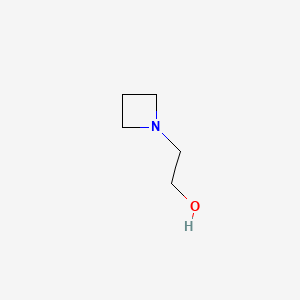

Below is a diagram illustrating the basic molecular structure of this compound.

Caption: Molecular structure of this compound.

Synthesis of this compound

The synthesis of this compound can be readily achieved through the N-alkylation of azetidine with a suitable 2-carbon electrophile bearing a hydroxyl group or a protected hydroxyl group.[4] A common and efficient method involves the reaction of azetidine with 2-chloroethanol in the presence of a base to neutralize the hydrogen chloride formed during the reaction.[5]

Synthetic Workflow

The overall synthetic strategy is a direct nucleophilic substitution reaction.

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

Azetidine

-

2-Chloroethanol

-

Potassium carbonate (anhydrous)

-

Acetonitrile (anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add azetidine (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous acetonitrile.

-

Stir the mixture at room temperature for 15 minutes.

-

Add 2-chloroethanol (1.1 eq.) dropwise to the stirring suspension.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the acetonitrile.

-

Dissolve the residue in diethyl ether and wash with brine.

-

Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation to yield this compound as a clear oil.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this specific molecule are not widely published, the expected spectral data can be reliably predicted based on the analysis of its constituent functional groups and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the azetidine ring and the N-ethyl alcohol substituent. The protons on the azetidine ring will likely appear as complex multiplets due to spin-spin coupling. The methylene protons of the ethyl group will appear as triplets, coupled to each other. The hydroxyl proton will appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum will show four distinct signals corresponding to the two non-equivalent carbons of the azetidine ring and the two carbons of the N-ethyl alcohol substituent. The chemical shifts will be influenced by the proximity to the nitrogen and oxygen atoms.

| Predicted ¹H NMR Data (in CDCl₃) | Predicted ¹³C NMR Data (in CDCl₃) |

| Chemical Shift (ppm) | Multiplicity |

| ~3.65 | t |

| ~3.30 | t |

| ~2.80 | t |

| ~2.10 | quintet |

| (variable) | br s |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.[6][7][8]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. C-H stretching vibrations of the methylene groups will appear in the 2850-3000 cm⁻¹ region. A C-N stretching vibration is expected around 1100-1200 cm⁻¹. The C-O stretching vibration will be observed in the 1000-1100 cm⁻¹ region.

| Predicted IR Absorption Bands | | :--- | :--- | | Wavenumber (cm⁻¹) | Vibrational Mode | | 3200-3600 (broad) | O-H stretch | | 2850-3000 | C-H stretch (aliphatic) | | 1450-1470 | C-H bend (scissoring) | | 1100-1200 | C-N stretch | | 1000-1100 | C-O stretch |

Note: These are predicted values based on characteristic group frequencies.[9][10]

Mass Spectrometry (MS)

In mass spectrometry with electron ionization (EI), the molecular ion peak ([M]⁺) for this compound (C₅H₁₁NO, Molecular Weight: 101.15 g/mol ) would be observed at m/z = 101. A prominent fragment is expected at m/z = 70, corresponding to the loss of the hydroxyethyl group (•CH₂CH₂OH). Another significant fragment at m/z = 31 would correspond to the [CH₂OH]⁺ ion.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, synthesis, and spectroscopic properties of this compound. The unique conformational characteristics of the azetidine ring, coupled with the functionality of the N-hydroxyethyl substituent, make this molecule a versatile building block for the development of more complex chemical entities. The provided synthesis protocol and predicted spectroscopic data offer a solid foundation for researchers and drug development professionals working with this and related azetidine-containing compounds. A thorough understanding of these fundamental properties is crucial for the rational design and synthesis of novel therapeutic agents.

References

- Elburg, P. V., Reinhoudt, D., & Harkema, S. (1988). The stereoselective synthesis of substituted 1-hydroxyazetidines. Semantic Scholar.

- MDPI. (n.d.).

- Rocha, L. C., et al. (2013).

- Fairlie, D. P., et al. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online.

- Royal Society of Chemistry. (n.d.).

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000108). Retrieved from [Link]

-

SpectraBase. (n.d.). 2-(Azetidin-1-yl)-1-phenylhexan-1-one - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

- National Institutes of Health. (n.d.). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes.

- PubMed. (2024).

-

ResearchGate. (n.d.). Conformational analysis, NMR properties and nitrogen inversion of N-substituted 1,3-oxazines. Retrieved from [Link]

-

ResearchGate. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Retrieved from [Link]

- MDPI. (n.d.).

-

ResearchGate. (n.d.). 1 H NMR of compound 2 (S)-1-(furan-2-yl)ethanol, 2: 0.37 g (2.84 mmol).... Retrieved from [Link]

- West, F. G., & Bott, T. M. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.

- PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)

-

ResearchGate. (n.d.). Formation of NH‐azetidines from terminal olefins. [a] Terminal olefin.... Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR Absorption band of 2-azetidinone derivatives (4a-j). Retrieved from [Link]

- Royal Society of Chemistry Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.

- PubMed. (2004). Azetidin-2-ones, synthon for biologically important compounds. PubMed.

- ACS Publications. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry.

- National Institutes of Health. (n.d.). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2.

-

NIST WebBook. (n.d.). 2-Hydroxy-1-phenylethyl azide. Retrieved from [Link]

-

PubChem. (n.d.). N-Piperidinoethanol. Retrieved from [Link]

- PubMed Central. (n.d.). In vivo detection of intermediary metabolic products of [1-13C]ethanol in the brain using 13C magnetic resonance spectroscopy. PubMed Central.

-

Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol. Retrieved from [Link]

-

Royal Society of Chemistry Publishing. (n.d.). Computational chemistry Home. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-[2-(1-Piperazinyl)ethoxy]ethanol. Retrieved from [Link]

-

ResearchGate. (2024). Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. Retrieved from [Link]

-

PubChem. (n.d.). 2-Azidoethanol. Retrieved from [Link]

- Royal Society of Chemistry Publishing. (n.d.). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Publishing.

-

National Institute of Standards and Technology. (n.d.). 1-Piperazineethanol. Retrieved from [Link]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Configuration and conformation of substituted azetidines | Semantic Scholar [semanticscholar.org]

- 4. Azetidine synthesis [organic-chemistry.org]

- 5. Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Human Metabolome Database: 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000108) [hmdb.ca]

- 7. Azetidine(503-29-7) 1H NMR spectrum [chemicalbook.com]

- 8. C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. minio.scielo.br [minio.scielo.br]

- 10. spectrabase.com [spectrabase.com]

Spectroscopic Data of 2-(Azetidin-1-yl)ethanol: A Technical Guide

Introduction

2-(Azetidin-1-yl)ethanol is a small heterocyclic compound featuring a strained four-membered azetidine ring N-substituted with a hydroxyethyl group. The unique structural characteristics of the azetidine moiety, such as significant ring strain, make it a valuable building block in medicinal chemistry, often used to modulate physicochemical properties like solubility and basicity in drug candidates.[1][2] A thorough understanding of its spectroscopic signature is paramount for researchers in synthesis, process development, and quality control to confirm its identity, purity, and structure.

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). In the absence of a complete, publicly available experimental dataset for this specific molecule, this guide synthesizes data from structurally analogous compounds and first principles to provide a robust, predictive analysis. Each section details the theoretical underpinnings of the technique, predicted spectral features with detailed justifications, and standardized experimental protocols for data acquisition.

Molecular Structure and Atom Numbering

For clarity in the following spectroscopic analysis, the atoms of this compound are numbered as shown below. This numbering scheme will be used for all spectral assignments.

Caption: Structure of this compound with atom numbering.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental technique for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of hydrogen atoms.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in a solvent like CDCl₃ would exhibit distinct signals for each unique proton environment. The electron-withdrawing effect of the nitrogen and oxygen atoms will cause adjacent protons to appear at higher chemical shifts (downfield).[3]

-

Hydroxyl Proton (O-H): This proton will likely appear as a broad singlet. Its chemical shift is highly variable and dependent on concentration, temperature, and solvent, typically ranging from 1-5 ppm.[4] Deuterium exchange (adding a drop of D₂O) would cause this signal to disappear, confirming its assignment.

-

Methylene Protons α to Oxygen (C6-H₂): These protons are adjacent to the electronegative oxygen atom and are expected to appear as a triplet around 3.6 ppm. The splitting into a triplet is due to coupling with the two neighboring protons on C5.

-

Methylene Protons α to Nitrogen (C5-H₂): These protons are adjacent to the nitrogen of the azetidine ring and will be shifted downfield, likely appearing as a triplet around 2.7 ppm. The triplet multiplicity arises from coupling to the C6 protons.

-

Azetidine Ring Protons α to Nitrogen (C2-H₂ and C3-H₂): Due to the symmetry of the N-substituent, the two methylene groups on the azetidine ring adjacent to the nitrogen are chemically equivalent. These protons are deshielded by the nitrogen and will likely appear as a triplet around 3.3 ppm. This signal integrates to four protons. The triplet pattern is a result of coupling to the C4 protons.[5]

-

Azetidine Ring Proton β to Nitrogen (C4-H₂): This methylene group is further from the nitrogen and will therefore be the most upfield signal. It is expected to appear as a quintet (or multiplet) around 2.1 ppm, resulting from coupling to the four neighboring protons on C2 and C3.[5] The typical coupling constant for vicinal protons on sp³-hybridized carbons is in the range of 6-8 Hz.[6]

| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Integration | Predicted Coupling Constant (J, Hz) |

| OH | 1.0 - 5.0 | Broad Singlet (br s) | 1H | N/A |

| C6-H₂ | ~3.6 | Triplet (t) | 2H | ~6.0 |

| C5-H₂ | ~2.7 | Triplet (t) | 2H | ~6.0 |

| C2-H₂ , C3-H₂ | ~3.3 | Triplet (t) | 4H | ~7.0 |

| C4-H₂ | ~2.1 | Quintet (quin) | 2H | ~7.0 |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry NMR tube.[7] Chloroform-d (CDCl₃) is a common choice for small organic molecules.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm). Alternatively, the residual solvent peak can be used for referencing.

-

Instrument Setup: Place the NMR tube in the spectrometer. Ensure the instrument is tuned and the magnetic field is shimmed to achieve optimal homogeneity and resolution.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse sequence. Typical parameters for a 400 MHz spectrometer would include:

-

Spectral Width: ~12 ppm

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16, to achieve a good signal-to-noise ratio.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the spectrum and perform baseline correction. Integrate the signals and reference the chemical shifts to TMS.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.

Predicted ¹³C NMR Spectrum

In a proton-decoupled ¹³C NMR spectrum, each unique carbon in this compound will appear as a singlet. The chemical shifts are predicted based on the effects of the attached heteroatoms.[8]

-

Carbon α to Oxygen (C6): This carbon is directly attached to the highly electronegative oxygen atom and will be the most downfield of the sp³ carbons, expected around 60 ppm.

-

Carbon α to Nitrogen (C5): Attached to the nitrogen, this carbon will also be deshielded, with a predicted chemical shift around 58 ppm.

-

Azetidine Carbons α to Nitrogen (C2, C3): These equivalent carbons are part of the strained four-membered ring and are attached to the nitrogen. Their chemical shift is predicted to be around 54 ppm.

-

Azetidine Carbon β to Nitrogen (C4): This carbon is the most shielded within the structure, being furthest from the heteroatoms. It is expected to appear furthest upfield, around 18 ppm.

| Carbon Assignment | Predicted δ (ppm) |

| C6 | ~60 |

| C5 | ~58 |

| C2, C3 | ~54 |

| C4 | ~18 |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample is typically required for ¹³C NMR compared to ¹H NMR. Dissolve 50-100 mg of this compound in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) in an NMR tube.[7]

-

Instrument Setup: Use the same instrument and shimming procedure as for ¹H NMR.

-

Data Acquisition: Acquire the spectrum using a standard pulse sequence with proton decoupling (e.g., zgpg30). This collapses all C-H coupling, resulting in a single peak for each unique carbon.

-

Spectral Width: ~220 ppm

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: A higher number of scans (e.g., 128-1024) is typically needed to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the data similarly to the ¹H NMR spectrum (Fourier transform, phasing, and baseline correction). Reference the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to molecular vibrations. It is an excellent tool for identifying the presence of specific functional groups.

Predicted IR Spectrum

The IR spectrum of this compound will be dominated by absorptions from the alcohol and amine functional groups, as well as the aliphatic C-H bonds.

-

O-H Stretch: A strong and broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the alcohol's O-H group. The broadness is a result of intermolecular hydrogen bonding.[9]

-

C-H Stretch (sp³): Strong, sharp absorption bands will appear just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range, corresponding to the C-H stretching vibrations of the methylene groups.

-

C-O Stretch: A strong C-O stretching band for the primary alcohol is expected to appear in the 1050-1150 cm⁻¹ region.

-

C-N Stretch: The C-N stretching vibration of the aliphatic tertiary amine will likely result in medium to weak bands in the 1020-1250 cm⁻¹ region.[10] This may overlap with the C-O stretch.

-

N-H Bending/Stretching: As a tertiary amine, this compound has no N-H bonds, and therefore, the characteristic N-H stretching bands seen for primary and secondary amines (3300-3500 cm⁻¹) will be absent.[10][11]

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| O-H Stretch | 3200 - 3600 | Strong, Broad |

| C-H Stretch (sp³) | 2850 - 2960 | Strong, Sharp |

| C-O Stretch | 1050 - 1150 | Strong |

| C-N Stretch | 1020 - 1250 | Medium to Weak |

Experimental Protocol: FT-IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for analyzing liquid samples.

-

Instrument Setup: Ensure the FT-IR spectrometer is powered on and the ATR accessory is clean.

-

Background Scan: Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.

-

Sample Application: Place a single drop of neat this compound directly onto the ATR crystal. Ensure the crystal surface is fully covered.[12]

-

Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.[13]

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue to prevent cross-contamination.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation patterns.

Predicted Mass Spectrum (Electrospray Ionization - ESI)

Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound. In positive ion mode, the spectrum will be dominated by the protonated molecule [M+H]⁺.

-

Molecular Weight: The molecular formula is C₅H₁₁NO, giving a monoisotopic mass of 101.0841 g/mol .

-

Protonated Molecule [M+H]⁺: The most prominent peak in the full scan spectrum is expected to be the protonated molecule at an m/z of 102.0919. The presence of a single nitrogen atom adheres to the Nitrogen Rule , which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[14]

-

Fragmentation: While ESI is a soft technique, some fragmentation can be induced. The most likely fragmentation pathway involves the loss of a water molecule from the protonated ethanol side chain, a common fragmentation for alcohols.[14] Another characteristic fragmentation for amines is α-cleavage, which would involve breaking the C-C bond adjacent to the nitrogen.[15]

Caption: Predicted major fragmentation pathways for this compound.

| Ion | Predicted m/z | Description |

| [C₅H₁₁NO + H]⁺ | 102.09 | Protonated Molecule |

| [C₅H₁₀N]⁺ | 84.08 | Loss of water (H₂O) from the [M+H]⁺ ion |

| [C₃H₈N]⁺ | 58.07 | α-cleavage, loss of the hydroxyethyl radical |

| [C₃H₈N]⁺ | 58.07 | Cleavage with loss of acetaldehyde (C₂H₄O) |

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the analyte. Dissolve the sample to a concentration of ~1 mg/mL in a suitable solvent (e.g., methanol). Then, perform a serial dilution to a final concentration of approximately 1-10 µg/mL in a solvent mixture compatible with ESI, such as 50:50 acetonitrile:water with 0.1% formic acid.[16][17] Formic acid aids in protonation.

-

Instrument Setup: The sample is introduced into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

-

Data Acquisition (Positive Ion Mode):

-

Set the mass spectrometer to scan in positive ion mode.

-

Typical ESI source parameters include a capillary voltage of 3-5 kV and a source temperature of 100-150 °C.

-

Acquire a full scan mass spectrum over a range that includes the expected molecular ion (e.g., m/z 50-200).

-

-

Tandem MS (MS/MS): To confirm fragmentation pathways, perform a product ion scan. Isolate the [M+H]⁺ ion (m/z 102.1) in the first mass analyzer and fragment it by collision-induced dissociation (CID). The second mass analyzer then scans for the resulting fragment ions.

Conclusion

The spectroscopic characterization of this compound is defined by the interplay of its strained azetidine ring and the N-hydroxyethyl substituent. The predicted ¹H and ¹³C NMR spectra provide a detailed map of the proton and carbon environments, with characteristic shifts influenced by the nitrogen and oxygen atoms. IR spectroscopy confirms the presence of the key alcohol functional group and the absence of N-H bonds, characteristic of a tertiary amine. Finally, ESI-mass spectrometry establishes the molecular weight and offers insights into structural connectivity through predictable fragmentation pathways. This guide provides a robust framework for researchers to identify and characterize this important heterocyclic building block, ensuring the integrity and quality of their scientific endeavors.

References

-

Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. [Link]

-

The Royal Society of Chemistry. (2015). Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. [Link]

-

Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. [Link]

-

Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

-

OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Organic Chemistry. [Link]

-

University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. [Link]

-

Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

-

ResearchGate. 1 H-NMR data for the prepared 2-Azetidinone compounds (4a-j). [Link]

-

ResearchGate. (2021, January 24). How to prepare a liquid sample for FTIR spectrum?. [Link]

-

UCI Aerosol Photochemistry Group. (2014, June 17). Fourier Transform Infrared Spectroscopy. [Link]

-

Springer Nature. (2024, November 15). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, Volume 50. [Link]

-

Illinois State University. Infrared Spectroscopy. [Link]

-

Dummies.com. (2016, March 26). How to Identify Alcohols and Amines in the IR Spectrum. [Link]

-

University of Oxford. Sample Preparation Protocol for ESI Accurate Mass Service. [Link]

-

MDPI. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. [Link]

-

ResearchGate. ¹³C NMR chemical shifts of C(2) of enamines derived from α-methyl azetidine (3a′), pyrrolidine (3′). [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]

-

Omics Online. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. [Link]

-

Springer Nature Experiments. NMR Protocols and Methods. [Link]

-

National Institutes of Health. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. [Link]

-

University of Oxford. Sample Preparation Protocol for Open Access MS. [Link]

-

ACS Publications. Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry. [Link]

-

ResearchGate. Full scan spectra and fragmentation patterns of ethanolamine and CME. [Link]

-

National Institutes of Health. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

California State Polytechnic University, Pomona. 1H NMR Chemical Shifts. [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. [Link]

-

Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. [Link]

-

Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

University of Massachusetts Lowell. CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

-

MDPI. Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. [Link]

-

Oregon State University. 13C NMR Chemical Shifts. [Link]

-

Scribd. Mass Spectrometry: Fragmentation Patterns. [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

-

University of Puget Sound. Coupling constants for 1H and 13C NMR. [Link]

-

Royal Society of Chemistry. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. [Link]

-

National Institutes of Health. Intramolecular Ring-Opening Decomposition of Aryl Azetidines. [Link]

-

ResearchGate. (2019, July 17). Prediction of RON and MON of gasoline-ethanol using 1H NMR spectroscopy. [Link]

-

MDPI. (2022, May 25). Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. [Link]

Sources

- 1. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. exact-sciences.m.tau.ac.il [exact-sciences.m.tau.ac.il]

- 5. Azetidine(503-29-7) 1H NMR spectrum [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 12. drawellanalytical.com [drawellanalytical.com]

- 13. drawellanalytical.com [drawellanalytical.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. whitman.edu [whitman.edu]

- 16. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 17. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

A Technical Guide to 2-(Azetidin-1-yl)ethanol: Synthesis, Characterization, and Applications in Modern Drug Discovery

Executive Summary: This guide provides a comprehensive technical overview of 2-(Azetidin-1-yl)ethanol (CAS No. 67896-18-8), a valuable building block in medicinal chemistry. Azetidines, as four-membered nitrogen-containing heterocycles, have become privileged scaffolds in drug discovery due to their unique physicochemical properties that can enhance pharmacokinetic profiles, metabolic stability, and solubility.[1][2] This document details the compound's properties, provides a robust, field-proven protocol for its synthesis and purification, outlines methods for its analytical characterization, and explores its strategic application in the development of novel therapeutics. The content is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their research and development programs.

The Azetidine Scaffold: A Privileged Motif in Medicinal Chemistry

The pharmaceutical industry's focus has increasingly shifted towards molecules with greater three-dimensionality and sp³-rich character to explore novel chemical space and improve drug-like properties.[2] Azetidines have emerged as a cornerstone of this strategy.[1][3] Their inherent ring strain (approximately 25.4 kcal/mol) and conformational rigidity offer a distinct advantage over more flexible acyclic amines or larger heterocyclic systems like pyrrolidines.[4] This structural constraint can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.[4][5]

Several FDA-approved drugs, including the antihypertensive agent Azelnidipine and the kinase inhibitor Cobimetinib, feature the azetidine ring, underscoring its clinical and commercial relevance.[1][4] The scaffold serves not only as a rigid core but also as a versatile bioisostere, providing advantageous exit vectors for further functionalization, which can be crucial for optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2] this compound, in particular, offers a strategic combination of the azetidine core with a primary alcohol, providing a reactive handle for subsequent chemical modifications while imparting favorable polarity.

Physicochemical and Structural Properties

The formal IUPAC name for the compound is 2-(azetidin-1-yl)ethan-1-ol.[6] Its fundamental properties are summarized below, providing a baseline for its handling, reaction setup, and analytical characterization.

Table 1: Core Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-(azetidin-1-yl)ethan-1-ol | [6] |

| CAS Number | 67896-18-8 | [6][7] |

| Molecular Formula | C₅H₁₁NO | [6] |

| Molecular Weight | 101.15 g/mol | [6] |

| SMILES | OCCN1CCC1 | [7] |

| InChI Key | ZVZDSUOAJCQVDF-UHFFFAOYSA-N | [6] |

graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Atom nodes N1 [label="N", pos="0,0.5!", fontcolor="#4285F4"]; C1 [label="CH₂", pos="-0.866,-0.25!", fontcolor="#202124"]; C2 [label="CH₂", pos="0.866,-0.25!", fontcolor="#202124"]; C3 [label="CH₂", pos="0,-1.0!", fontcolor="#202124"]; C4 [label="CH₂", pos="0,1.8!", fontcolor="#202124"]; C5 [label="CH₂", pos="0,3.1!", fontcolor="#202124"]; O1 [label="OH", pos="0,4.4!", fontcolor="#EA4335"];

// Bond edges N1 -- C1; N1 -- C2; C1 -- C3; C2 -- C3; N1 -- C4; C4 -- C5; C5 -- O1; }

Caption: Figure 1: 2D Structure of this compound.

Synthesis and Mechanistic Considerations

The synthesis of this compound is most commonly achieved via the nucleophilic substitution of a 2-haloethanol with azetidine. This approach is efficient and relies on readily available starting materials.

Mechanism: The reaction proceeds via a classical Sₙ2 (bimolecular nucleophilic substitution) mechanism. The nitrogen atom of the azetidine ring, acting as the nucleophile, attacks the electrophilic carbon atom bonded to the halogen (e.g., bromine in 2-bromoethanol). The reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine or potassium carbonate, to neutralize the hydrohalic acid byproduct (HBr), thereby preventing the protonation of the azetidine starting material and driving the reaction towards the product.

Caption: Figure 2: General workflow for the synthesis and purification.

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.

4.1 ¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural information. Based on the structure, the following characteristic signals are expected (in CDCl₃):

-

-OH (Hydroxyl): A broad singlet, typically between δ 1.5-3.5 ppm, whose chemical shift is concentration-dependent and disappears upon D₂O exchange.

-

-CH₂-OH (Methylene adjacent to hydroxyl): A triplet around δ 3.6-3.8 ppm.

-

-N-CH₂- (Methylene adjacent to nitrogen): A triplet around δ 2.7-2.9 ppm.

-

Azetidine Ring Protons:

-

-N-CH₂- (Ring): Two triplets corresponding to the two methylene groups attached to the nitrogen, typically around δ 3.2-3.4 ppm.

-

-CH₂- (Ring C3): A quintet (or multiplet) for the central methylene group of the ring, expected around δ 2.0-2.2 ppm.

-

4.2 ¹³C NMR Spectroscopy: The carbon NMR spectrum complements the ¹H NMR data:

-

-CH₂-OH: δ ~59-62 ppm.

-

-N-CH₂- (Ethyl chain): δ ~58-60 ppm.

-

-N-CH₂- (Ring): δ ~54-56 ppm.

-

-CH₂- (Ring C3): δ ~17-19 ppm.

4.3 Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups.

-

O-H Stretch: A strong, broad band in the region of 3200-3600 cm⁻¹, characteristic of an alcohol.[8]

-

C-H Stretch (sp³): Multiple sharp bands in the region of 2850-3000 cm⁻¹.

-

C-O Stretch: A distinct band in the region of 1050-1150 cm⁻¹.

Applications in Drug Discovery and Development

This compound is not typically a final drug product but rather a crucial building block. Its utility lies in its ability to introduce the valuable azetidine-ethanol moiety into more complex lead molecules. This strategic incorporation can confer several benefits:

-

Improved Solubility and Pharmacokinetics: The hydroxyl group and the nitrogen atom can act as hydrogen bond donors and acceptors, respectively, often leading to improved aqueous solubility—a critical parameter for oral bioavailability.

-

Metabolic Stability: The azetidine ring is generally more metabolically stable than larger, more flexible amine structures.[2] Incorporating it can block sites of metabolism and prolong a drug's half-life.

-

Vector for Further Synthesis: The primary alcohol is a versatile functional handle that can be readily converted into other functional groups (e.g., esters, ethers, aldehydes) or used as a point of attachment for linking to other molecular fragments, such as in the development of PROTACs or other targeted therapies.[9]

The azetidine scaffold has been successfully employed in developing agents for CNS disorders, infectious diseases, and oncology.[1][10] The use of building blocks like this compound allows for the systematic exploration of the chemical space around these validated scaffolds.

Caption: Figure 3: Strategic role as a building block in lead optimization.

Experimental Protocols

The following protocols are provided as a guide for the synthesis, purification, and characterization of this compound.

6.1 Protocol: Synthesis of this compound

-

Reagents & Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add azetidine (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.0 eq), and acetonitrile (MeCN, ~5 mL per mmol of azetidine).

-

Addition: While stirring, add 2-bromoethanol (1.1 eq) dropwise to the suspension at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane.

-

Workup: After completion, cool the mixture to room temperature. Filter the solid K₂CO₃ and salts and wash the filter cake with a small amount of acetonitrile.

-

Concentration: Combine the filtrate and washings, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.

6.2 Protocol: Purification by Column Chromatography

-

Column Preparation: Prepare a silica gel column using a slurry of silica in a non-polar solvent (e.g., hexane or dichloromethane).

-

Loading: Adsorb the crude oil onto a small amount of silica gel and dry-load it onto the column.

-

Elution: Elute the column with a gradient solvent system. Start with 100% Dichloromethane (DCM) and gradually increase the polarity by adding Methanol (e.g., from 0% to 15% MeOH in DCM).

-

Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product (visualized with potassium permanganate stain).

-

Final Concentration: Concentrate the combined pure fractions under reduced pressure to afford this compound as a purified oil.

6.3 Protocol: Characterization via NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).[11]

-

Data Analysis: Process the spectra and compare the observed chemical shifts, multiplicities, and integrations with the expected values outlined in Section 4.0 to confirm the structure and assess purity.

Conclusion

This compound is a strategically important building block for modern drug discovery. Its synthesis is straightforward, and its incorporation into lead compounds can significantly enhance critical drug-like properties, including solubility and metabolic stability. The unique conformational constraints of the azetidine ring provide a powerful tool for medicinal chemists to design next-generation therapeutics with improved efficacy and pharmacokinetic profiles.[1][3] This guide provides the foundational knowledge and practical protocols necessary for the effective synthesis, characterization, and application of this versatile chemical entity.

References

- Semina, R., et al. (2025). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.

- Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. Future Medicinal Chemistry.

- BenchChem. (2025).

- ResearchGate. (n.d.). Structures of some azetidine-based drugs.

- Enamine. (n.d.). Azetidines.

- PubChem. (n.d.). 1-Aziridineethanol.

- AiFChem. (n.d.). This compound.

- BLD Pharm. (n.d.). 67896-18-8|this compound.

- Biosynth. (n.d.). This compound.

- Rocha, L. C., et al. (2013). Supplementary Information for Chemoenzymatic Resolution of β-Azidophenylethanols by Candida antarctica. Journal of the Brazilian Chemical Society, 24(9).

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000108).

- MDPI. (n.d.).

- Der Pharma Chemica. (n.d.). Azetidinone: Different methods of synthesis and its biological profile.

- ResearchGate. (n.d.). 1H-NMR data for the prepared 2-Azetidinone compounds (4a-j).

- National Institutes of Health. (2022).

- Life Chemicals. (2022). Substituted Azetidines in Drug Discovery.

- Brewster, J. T., et al. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Azetidines in medicinal chemistry: emerging applications and approved drugs. | Semantic Scholar [semanticscholar.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Azetidines - Enamine [enamine.net]

- 6. 67896-18-8 | this compound - AiFChem [aifchem.com]

- 7. 67896-18-8|this compound|BLD Pharm [bldpharm.com]

- 8. minio.scielo.br [minio.scielo.br]

- 9. chemrxiv.org [chemrxiv.org]

- 10. lifechemicals.com [lifechemicals.com]

- 11. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000108) [hmdb.ca]

An In-depth Technical Guide to the Physicochemical Characteristics of 2-(Azetidin-1-yl)ethanol

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 2-(Azetidin-1-yl)ethanol (CAS No: 67896-18-8), a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. This document is structured to provide researchers, scientists, and drug development professionals with the essential data and procedural knowledge required for the effective handling, characterization, and application of this compound. We will delve into its structural and physical properties, spectroscopic signature, solubility profile, and critical safety protocols. The guide culminates in a validated experimental workflow for its characterization, ensuring scientific rigor and reproducibility.

Introduction

This compound is a bifunctional organic molecule featuring a strained four-membered azetidine ring and a primary alcohol. The azetidine motif is a valuable pharmacophore found in numerous biologically active compounds, prized for its ability to impart unique conformational constraints and improve physicochemical properties such as solubility and metabolic stability. The terminal hydroxyl group offers a convenient handle for further synthetic elaboration, making this compound a strategic intermediate in the synthesis of complex molecular architectures. A thorough understanding of its fundamental physical characteristics is paramount for its successful application, from reaction design and process scale-up to formulation and quality control.

Core Physicochemical Properties

The identity, purity, and behavior of this compound are defined by a distinct set of physical constants. These parameters are crucial for everything from calculating molar equivalents in a reaction to selecting appropriate purification methods. The key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 67896-18-8 | [1][2] |

| Molecular Formula | C₅H₁₁NO | [1] |

| Molecular Weight | 101.15 g/mol | [1] |

| Appearance | Data Not Available; expected to be a liquid | |

| Boiling Point | 77 °C / 170.6 °F (Predicted) | [3] |

| Density | Data Not Available | |

| Solubility | Miscible with water | [3] |

Note: Experimental data for some properties like density and appearance are not consistently available in public databases. These should be determined empirically upon receipt of a sample.

Spectroscopic and Analytical Profile

Spectroscopic analysis is the cornerstone of chemical characterization, providing an unambiguous fingerprint of a molecule's structure. For a researcher, interpreting this data correctly is a self-validating step to confirm the material's identity and purity before use.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive information regarding the carbon-hydrogen framework.

-

¹H NMR (Proton NMR): The proton spectrum of this compound is expected to show distinct signals corresponding to the azetidine ring and the ethyl-alcohol chain.

-

Azetidine Protons: The protons on the C2/C4 positions of the azetidine ring (adjacent to the nitrogen) will appear as a triplet. The C3 protons, being further from the nitrogen, will appear as a quintet.

-

Ethyl Chain Protons: The methylene group adjacent to the nitrogen (-N-CH₂-) will appear as a triplet, while the methylene group adjacent to the hydroxyl group (-CH₂-OH) will also be a triplet. The hydroxyl proton (-OH) will present as a broad singlet, the position of which is solvent-dependent.

-

-

¹³C NMR (Carbon NMR): The carbon spectrum will confirm the presence of the four unique carbon environments in the molecule: two distinct signals for the azetidine ring carbons and two signals for the ethyl chain carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The key expected absorption bands for this compound include:

-

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group and indicative of hydrogen bonding.

-

C-H Stretch: Multiple sharp peaks in the 2850-3000 cm⁻¹ region, corresponding to the aliphatic C-H bonds.

-

C-N Stretch: An absorption band typically found in the 1000-1200 cm⁻¹ range.

-

C-O Stretch: A distinct band in the 1050-1150 cm⁻¹ region.

Workflow for Physicochemical Verification

To ensure the quality and identity of the starting material, a systematic verification workflow is essential. This process forms a self-validating system, where each step confirms the findings of the previous one.

Sources

The Ascendancy of N-Substituted Azetidines: A Technical Guide for the Modern Chemist

A Senior Application Scientist's Perspective on Synthesis, Reactivity, and Application

The four-membered, nitrogen-containing heterocycle, azetidine, has transitioned from a synthetic curiosity to a cornerstone in modern drug discovery and development.[1][2] Its unique combination of ring strain, three-dimensional structure, and metabolic stability has rendered it a privileged scaffold for enhancing the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1][3] This guide provides an in-depth technical exploration of N-substituted azetidines, offering researchers, scientists, and drug development professionals a comprehensive understanding of their synthesis, reactivity, and strategic applications.

The Strategic Synthesis of N-Substituted Azetidines: A Methodological Overview

The construction of the strained azetidine ring necessitates synthetic strategies that can effectively overcome the inherent energetic barriers. The choice of method is often dictated by the desired substitution pattern and the scalability of the reaction.

Intramolecular Cyclization: Forging the Ring Through Proximity

One of the most robust and widely employed strategies for azetidine synthesis is the intramolecular cyclization of γ-amino alcohols or their derivatives. This approach leverages the proximity of the nucleophilic nitrogen and the electrophilic carbon to facilitate ring formation.

A classic and effective method involves the cyclization of 3-amino-1-propanol derivatives. The key to success in these reactions is the activation of the terminal hydroxyl group as a good leaving group, typically as a mesylate or tosylate, followed by base-mediated ring closure.[4]

Experimental Protocol: Synthesis of N-Benzyl-azetidine via Intramolecular Cyclization

-

Step 1: Synthesis of 3-(benzylamino)propan-1-ol. To a solution of 3-aminopropan-1-ol (1.0 eq) in a suitable solvent such as methanol, add benzaldehyde (1.0 eq). Stir the mixture at room temperature for 1 hour to form the imine intermediate. Subsequently, add sodium borohydride (1.2 eq) portion-wise at 0 °C and stir the reaction for an additional 4 hours at room temperature. Quench the reaction with water and extract the product with ethyl acetate. Purify by column chromatography to yield 3-(benzylamino)propan-1-ol.

-

Step 2: Mesylation. Dissolve 3-(benzylamino)propan-1-ol (1.0 eq) in dichloromethane at 0 °C. Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq). Stir the reaction at 0 °C for 2 hours. Wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer over sodium sulfate and concentrate under reduced pressure.

-

Step 3: Cyclization. Dissolve the crude mesylate in a polar aprotic solvent such as acetonitrile. Add a suitable base, for instance, potassium carbonate (2.0 eq), and heat the mixture to reflux for 12-18 hours. Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature, filter the solid, and concentrate the filtrate. Purify the crude product by distillation or column chromatography to afford N-benzyl-azetidine.

The causality behind this experimental choice lies in the robust nature of the SN2 reaction. The pre-organization of the nucleophile and electrophile in the same molecule significantly increases the effective molarity, thereby favoring the intramolecular cyclization over competing intermolecular reactions.

[2+2] Cycloadditions: The Power of Photochemistry and Catalysis

[2+2] cycloaddition reactions represent a highly convergent and atom-economical approach to azetidine synthesis. The aza Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between an imine and an alkene, is a prominent example.[5][6] Recent advancements have enabled these reactions to be performed under visible light, offering a milder and more sustainable alternative to UV irradiation.[7][8]

The Schindler group has demonstrated the use of visible-light-mediated triplet energy transfer to facilitate the intermolecular [2+2] photocycloaddition between cyclic oximes and alkenes, providing access to highly functionalized azetidines.[7][8]

The Staudinger synthesis, a [2+2] cycloaddition between a ketene and an imine, is another powerful tool for constructing the azetidine-2-one (β-lactam) ring, which can be subsequently reduced to the corresponding azetidine.[9] The reaction proceeds through a zwitterionic intermediate followed by conrotatory electrocyclization.[9]

Ring Expansion Strategies: From Three to Four Members

Ring expansion reactions provide an alternative and often stereocontrolled route to N-substituted azetidines. Aziridines, being more strained and readily accessible, can serve as excellent precursors. Biocatalytic one-carbon ring expansion of aziridines to azetidines via a[5][9]-Stevens rearrangement has been reported, offering high enantioselectivity.[10][11] This enzymatic approach overcomes the challenge of controlling the reactivity of the highly reactive aziridinium ylide intermediates.[10]

The Unique Reactivity of N-Substituted Azetidines: Harnessing Ring Strain

The reactivity of azetidines is dominated by their inherent ring strain, which is approximately 25.4 kcal/mol.[8] This strain makes them susceptible to ring-opening reactions, providing a versatile platform for the synthesis of functionalized acyclic amines.[12][13][14]

Nucleophilic Ring-Opening: A Gateway to Gamma-Functionalized Amines

The azetidine ring can be opened by a variety of nucleophiles, often under Lewis or Brønsted acid catalysis.[3] The regioselectivity of the ring-opening is influenced by both electronic and steric factors of the substituents on the azetidine ring.[14] For instance, azetidines with 2-unsaturated substituents tend to undergo cleavage of the C-N bond adjacent to the unsaturated group due to stabilization of the developing positive charge.[14]

| Nucleophile | Activating Agent | Product | Reference |

| Thiols | Lewis Acid | γ-Thio-amines | [8] |

| Alcohols | Lewis Acid | γ-Amino ethers | [13] |

| Halides | Chiral H-bond donor | γ-Halo-amines | [15] |

| Organometallics | Lewis Acid | γ-Substituted amines | [8] |

Table 1: Examples of Nucleophilic Ring-Opening Reactions of Azetidines.

Functionalization of the Azetidine Core

Beyond ring-opening, the azetidine scaffold can be functionalized at the nitrogen atom or at the carbon framework. N-functionalization is typically straightforward, involving standard procedures for amine alkylation or acylation.[16] C-H functionalization of the azetidine ring presents a more modern and efficient approach to introduce complexity. Palladium-catalyzed intramolecular γ-C(sp³)–H amination has been successfully employed for the synthesis of functionalized azetidines.[8]

Applications in Drug Discovery and Beyond: The Azetidine Advantage

The incorporation of an azetidine moiety into a drug candidate can confer several advantageous properties, including improved metabolic stability, enhanced solubility, and favorable ligand-receptor interactions due to its rigid, three-dimensional structure.[1][2][3]

Several FDA-approved drugs contain the azetidine scaffold, highlighting its therapeutic relevance.[1][2] For example, baricitinib, a Janus kinase inhibitor, and cobimetinib, a MEK inhibitor, both feature an azetidine ring that contributes to their efficacy and pharmacokinetic profiles.[1]

The utility of azetidines extends beyond medicinal chemistry. They have found applications as chiral auxiliaries in asymmetric synthesis and as monomers in the synthesis of novel polymers.[8][13] The strain-release polymerization of azetidines offers a pathway to unique polyamide architectures.

Conclusion

N-substituted azetidines have firmly established themselves as a valuable class of heterocycles in the chemical sciences. The continuous development of novel and efficient synthetic methodologies, coupled with a deeper understanding of their reactivity, has broadened their accessibility and utility. For the modern chemist, a thorough grasp of azetidine chemistry is not merely advantageous but essential for the design and synthesis of next-generation pharmaceuticals and advanced materials.

References

- Austin, W. F., et al. (2018). Synthesis of azetidines by aza Paternò–Büchi reactions. Photochemical & Photobiological Sciences, 17(5), 559-566.

- Andresini, M., et al. (2022).

- Welin, E. R., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1592-1597.

- Schindler, C. S. (2020). Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions.

- Parmar, H., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(13), 2846-2858.

- Zheng, Y., & Xu, J. (2014). Synthesis of Azetidines. Progress in Chemistry, 26(9), 1471-1484.

- Kuriyama, Y., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1248455.

-

Arnold, F. H., et al. (2022). Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[5][9]-Stevens Rearrangement. Journal of the American Chemical Society, 144(1), 123-128.

- Li, G., et al. (2021). Regioselective ring opening reactions of azetidines. Chinese Chemical Letters, 32(1), 1-10.

- Austin, W. F., & Schindler, C. S. (2018). Synthesis of Azetidines by Aza Paternò-Büchi Reactions. CHIMIA International Journal for Chemistry, 72(9), 586-590.

- Mehra, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(74), 47069-47095.

- Fochi, M., et al. (2024). Rare Gold-Catalyzed 4-exo-dig Cyclization for Ring Expansion of Propargylic Aziridines toward Stereoselective (Z)-Alkylidene Azetidines, via Diborylalkyl Homopropargyl Amines. Organic Letters, 26(36), 7466-7471.

- Singh, G. S., & D'hooghe, M. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 18(1), 1-3.

- Fairweather, K. A., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal, 30(29), e202400101.

- Vasiliev, A. V., et al. (2020). The synthesis of azetidines with intramolecular cyclization of N-trityl-2-amino-4-bromobutanoate.

- Li, G., et al. (2021). Regioselective Ring-Opening Reactions of Unsymmetric Azetidines. Chinese Journal of Chemistry, 39(1), 59-68.

- Palkowitz, M. D., et al. (2022). Synthesis of Diverse N-Acryloyl Azetidines and Evaluation of Their Enhanced Thiol Reactivities. Organic Letters, 24(16), 3021-3025.

- Degennaro, L., & Luisi, R. (2022). Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. Molecules, 27(9), 2786.

- Poplaski, J. A., et al. (2019). Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions.

- Wang, Y., et al. (2022). Modular access to functionalized azetidines via electrophilic azetidinylation. Organic Chemistry Frontiers, 9(10), 2715-2721.

- Couty, F., & Drouillat, B. (2021). Competitive Ring Expansion of Azetidines into Pyrrolidines and/or Azepanes. The Journal of Organic Chemistry, 86(17), 11847-11859.

- Cromwell, N. H., & Phillips, B. (1979). The azetidines. Recent synthetic developments. Chemical Reviews, 79(4), 331-358.

- Jacobsen, E. N., et al. (2023). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society, 145(49), 26829-26837.

- Schindler, C. S., & Kearney, S. E. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Accounts of Chemical Research, 55(23), 3365-3378.

- Snieckus, V., & Tsai, A. (2017). Synthesis of Azetidines by Ring Opening and Closing of Cyclopropanes. Synfacts, 13(01), 0026.

- Singh, G. S., & D'hooghe, M. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Semantic Scholar.

- Singh, G. S., & D'hooghe, M. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs.

- Anderson, J. C. (2017). Functionalization reactions of azetidine nitrones. Synlett, 28(10), 1148-1152.